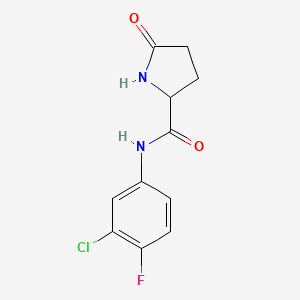

![molecular formula C14H24N2O4 B2911102 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate CAS No. 1272656-39-9](/img/structure/B2911102.png)

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate

Descripción general

Descripción

“2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” is a chemical compound with the molecular formula C14H24N2O4 . It can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a 2,6-diazaspiro[3.4]octane core . The compound has a molecular weight of 284.35 .Chemical Reactions Analysis

As a reagent, “this compound” can be used in the synthesis of various inhibitors, including those for ketohexokinase (KHK), Nicotinamide Phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C14H24N2O4 and a molecular weight of 284.35 .Mecanismo De Acción

Target of Action

The primary targets of 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the targets, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of KHK, NAMPT, and ROCK by this compound affects several biochemical pathways. For instance, the inhibition of KHK can lead to a decrease in fructose metabolism, potentially reducing the risk of diabetes and obesity . The inhibition of NAMPT and ROCK can affect cellular metabolism and various cellular functions, respectively .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. For instance, by inhibiting KHK, the compound could potentially reduce the risk of diabetes and obesity . By inhibiting NAMPT and ROCK, the compound could potentially affect cellular metabolism and various cellular functions .

Análisis Bioquímico

Biochemical Properties

This compound plays a significant role in biochemical reactions. It has been used to synthesize ketohexokinase (KHK) inhibitors, which have potential medical uses for treating diabetes and obesity . Furthermore, 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .

Molecular Mechanism

It is known to be involved in the synthesis of various inhibitors, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-O-tert-butyl 6-O-ethyl 2,7-diazaspiro[3.4]octane-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-14(7-15-10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLDVSCBKHICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CN1)CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B2911021.png)

![N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2911026.png)

![ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate](/img/structure/B2911028.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)

![1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2911040.png)